Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine
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Overview
Description
Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems like E. coli or yeast. The recombinant approach can be more cost-effective and scalable for large quantities.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues like methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield peptides with free thiol groups.
Scientific Research Applications
Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanyl-L-glutamine: Another peptide with similar structural features but different biological activities.
L-alanyl-L-glutamine: Widely used in medical and nutritional fields for its stability and bioavailability.
Cyclo(L-alanyl-glycine): A cyclic dipeptide with distinct properties compared to linear peptides.
Uniqueness
Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer unique structural and functional properties
References
- Discovery and exploration of new solid forms of dipeptide: l-alanyl-l-glutamine
- Melting properties of peptides and their solubility in water
- Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine
Properties
CAS No. |
647837-84-1 |
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Molecular Formula |
C29H51N9O11 |
Molecular Weight |
701.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H51N9O11/c1-8-14(4)23(37-26(45)16(6)34-18(40)9-30)27(46)33-10-19(41)31-11-20(42)35-15(5)25(44)32-12-21(43)36-22(13(2)3)28(47)38-24(17(7)39)29(48)49/h13-17,22-24,39H,8-12,30H2,1-7H3,(H,31,41)(H,32,44)(H,33,46)(H,34,40)(H,35,42)(H,36,43)(H,37,45)(H,38,47)(H,48,49)/t14-,15-,16-,17+,22-,23-,24-/m0/s1 |
InChI Key |
XZFNMUPJBHQZRK-SCXAXOMSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
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